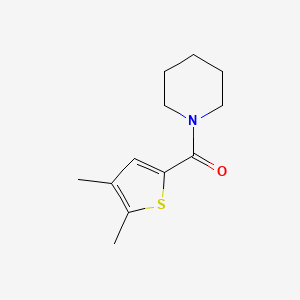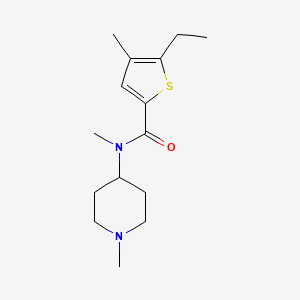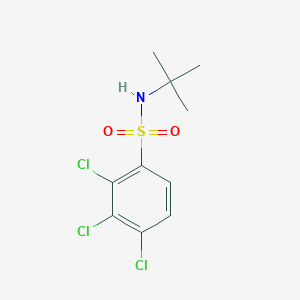
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide, commonly known as TBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBC belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, TBC is not used as a drug but rather as a research tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
TBC acts as a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, TBC can alter the pH of various biological fluids, leading to changes in cellular metabolism and signaling. TBC has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
TBC has been shown to have a wide range of biochemical and physiological effects in various biological systems. It can alter the pH of biological fluids, inhibit the activity of enzymes, and affect cellular metabolism and signaling. TBC has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBC is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in biological systems. TBC also has good stability and solubility, which makes it easy to handle in laboratory experiments. However, TBC has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Zukünftige Richtungen
There are several future directions for research involving TBC. One area of interest is the development of TBC-based therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the use of TBC as a tool to study the role of carbonic anhydrase in physiological processes such as acid-base balance and ion transport. Additionally, TBC can be used as a probe to study the structure and function of sulfonamide-binding sites in proteins, which can lead to the development of novel drugs with improved specificity and efficacy.
Synthesemethoden
TBC can be synthesized through a multistep process starting from 2,3,4-trichlorobenzene. The synthesis involves the introduction of a tert-butyl group and a sulfonamide group to the benzene ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TBC has been extensively used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the binding of sulfonamides to enzymes and proteins, as well as their effects on cell metabolism and signaling pathways. TBC has also been used as a probe to study the structure and function of sulfonamide-binding sites in proteins.
Eigenschaften
IUPAC Name |
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-10(2,3)14-17(15,16)7-5-4-6(11)8(12)9(7)13/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQVLVFBILSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,3,4-trichlorobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

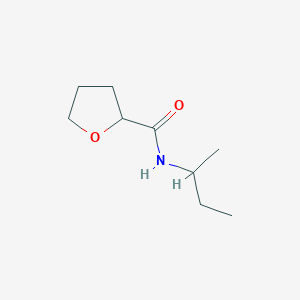
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
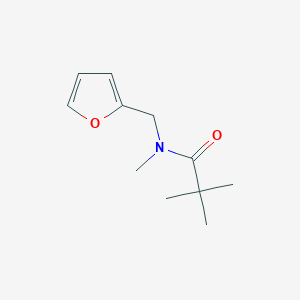

![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
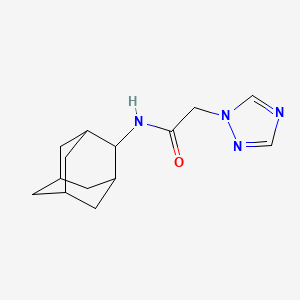
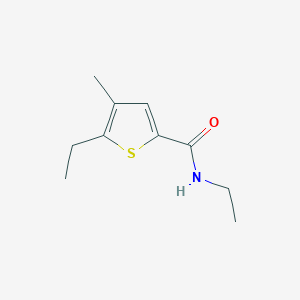
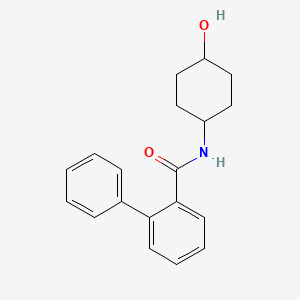
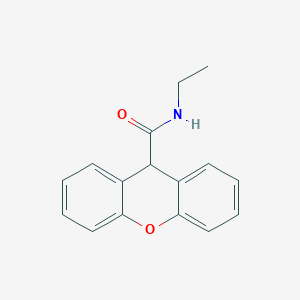
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
